3-Hydroxymethylantipyrine

Descripción general

Descripción

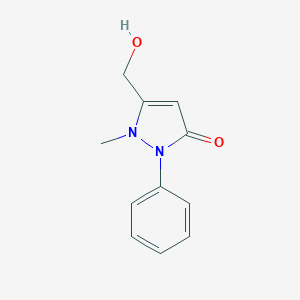

3-Hydroxymethylantipyrine, also known as 3-hmap, belongs to the class of organic compounds known as phenylpyrazoles. Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.

This compound is a pyrazolone that is antipyrine in which one of the hydrogens of the 5-methyl group is substituted by a hydroxymethyl group. It is a metabolite of the analgesic drug, antipyrene. It has a role as a drug metabolite and a human urinary metabolite. It derives from an antipyrine.

Actividad Biológica

3-Hydroxymethylantipyrine (3-HMAP) is a metabolite of antipyrine, a non-opioid analgesic and antipyretic agent. It belongs to the class of organic compounds known as phenylpyrazoles, characterized by their pyrazole structure bound to a phenyl group. Understanding the biological activity of 3-HMAP is essential for elucidating its pharmacokinetics and potential therapeutic applications.

- Chemical Formula : C₁₁H₁₂N₂O₂

- Molecular Weight : 204.2252 g/mol

- IUPAC Name : 5-(hydroxymethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Metabolism and Pharmacokinetics

3-HMAP is primarily formed through the oxidative metabolism of antipyrine, predominantly by cytochrome P450 enzymes. The metabolic pathways involve various clearance rates, which can be influenced by factors such as age, sex, and liver function.

Metabolic Clearance Rates

A study involving healthy subjects and patients with chronic liver disease (CLD) reported the following mean metabolic clearances (L/h):

| Compound | Healthy Subjects (Mean ± SEM) | Patients with CLD (Mean ± SEM) |

|---|---|---|

| Antipyrine (CLAP) | 2.42 ± 0.264 | 0.98 ± 0.1 |

| This compound (MCLhma) | 0.193 ± 0.031 | 0.076 ± 0.015 |

| 4-Hydroxyantipyrine (MCLha) | 0.322 ± 0.045 | 0.131 ± 0.026 |

| Norantipyrine (MCLnora) | 0.288 ± 0.04 | 0.103 ± 0.022 |

These results indicate that metabolic clearance is significantly reduced in patients with CLD compared to healthy individuals, highlighting the impact of liver function on drug metabolism .

Influence of Age and Gender

Research has demonstrated that aging affects the metabolism of antipyrine and its metabolites, including 3-HMAP. A study comparing young and elderly subjects found:

- Elderly males exhibited a 47% reduction in the formation clearance of 3-HMAP.

- Elderly females showed an even greater reduction of 52% .

This decline in metabolic capacity suggests that older adults may experience altered pharmacokinetics when administered drugs metabolized through similar pathways .

Case Studies

Several case studies have explored the effects of concomitant medications on the metabolism of antipyrine and its metabolites:

- Ciprofloxacin Interaction : In a study involving ciprofloxacin, both young and elderly subjects experienced decreased clearance of antipyrine and its metabolites, including 3-HMAP, suggesting that ciprofloxacin inhibits the oxidative metabolism mediated by cytochrome P450 enzymes .

- Age-Related Changes in Metabolism : A longitudinal study indicated that salivary clearance of antipyrine decreased with age in both genders, with elderly subjects showing prolonged half-lives for antipyrine and its metabolites compared to younger individuals .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

3-HMAP is primarily utilized in pharmacokinetic studies to evaluate drug metabolism. It serves as a metabolite marker for assessing hepatic enzyme activity. Studies have shown that measuring the levels of 3-HMAP in biological fluids can provide insights into the metabolic capacity of individuals, particularly in different age groups or health conditions.

- Case Study : A study involving elderly patients indicated that the metabolic capacity for drugs decreases with age, as evidenced by altered levels of 3-HMAP after administration of antipyrine . This highlights its utility in understanding age-related changes in drug metabolism.

Evaluation of Drug-Metabolizing Enzymes

The compound is also employed as a probe to evaluate variations in oxidative hepatic drug-metabolizing enzymes. The presence and concentration of 3-HMAP can indicate the functionality of cytochrome P450 enzymes, which are crucial for drug metabolism.

- Research Findings : In experimental settings, such as those involving rat models, researchers have successfully detected 3-HMAP to assess the activity of these enzymes under various conditions . This application is vital for drug development and safety evaluations.

Clinical Pharmacology

In clinical settings, 3-HMAP has been used to study drug interactions and the effects of co-administered medications on metabolic pathways. Its role as a non-invasive biomarker allows for real-time monitoring of metabolic changes without the need for invasive procedures.

- Clinical Insights : The correlation between 3-HMAP levels and various drugs has been documented, providing critical data for clinicians when prescribing medications that may interact with hepatic metabolism .

Environmental Monitoring

Beyond pharmacological applications, 3-HMAP has been identified as an environmental contaminant. Its presence in wastewater and other environmental samples raises concerns about its impact on ecosystems and public health.

- Environmental Studies : Research indicates that the detection of 3-HMAP in environmental samples can serve as an indicator of pharmaceutical contamination, prompting further investigation into its ecological effects .

Analytical Techniques

Various analytical techniques are employed to quantify 3-HMAP in biological and environmental samples:

Propiedades

IUPAC Name |

5-(hydroxymethyl)-1-methyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-12-10(8-14)7-11(15)13(12)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJKAGOWIZGVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N1C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171087 | |

| Record name | 3-Hydroxymethylantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18125-49-0 | |

| Record name | 1,2-Dihydro-5-(hydroxymethyl)-1-methyl-2-phenyl-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18125-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxymethylantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018125490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxymethylantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYMETHYLANTIPYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F5YS569EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxymethylantipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013840 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.